![molecular formula C10H22OSi B12588976 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one CAS No. 595556-95-9](/img/structure/B12588976.png)
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one is a chemical compound with a unique structure that includes a silyl group attached to an ethanone backbone.
Preparation Methods
The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one typically involves the reaction of 2,3-dimethylbutan-2-yl chloride with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silyl ethers or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of silyl alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include silyl ethers, alcohols, and substituted ethanones .
Scientific Research Applications
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based materials, which have applications in electronics and coatings.
Biological Studies: Researchers use this compound to study the effects of silyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one can be compared with other silyl-containing compounds such as:
Trimethylsilyl Ethane: Similar in structure but with different steric and electronic properties.
Tert-Butyldimethylsilyl Ethane: Offers greater steric hindrance and stability compared to this compound.
Triisopropylsilyl Ethane: Known for its bulkiness and resistance to hydrolysis.
The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
595556-95-9 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
1-[2,3-dimethylbutan-2-yl(dimethyl)silyl]ethanone |
InChI |
InChI=1S/C10H22OSi/c1-8(2)10(4,5)12(6,7)9(3)11/h8H,1-7H3 |
InChI Key |
PDMNFPHHSPNMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


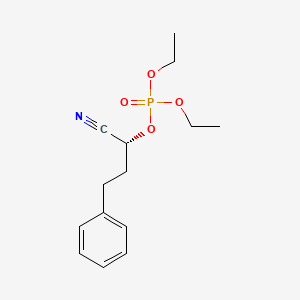
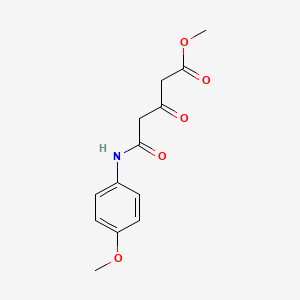
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)



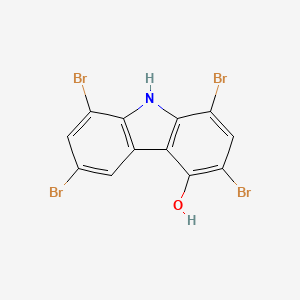
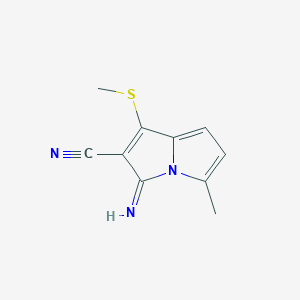
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)
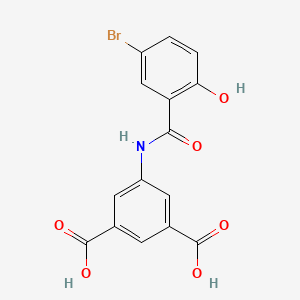
![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
